molecular formula C11H9N3O2 B2431095 2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 1281690-92-3

2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one

Cat. No.: B2431095
CAS No.: 1281690-92-3
M. Wt: 215.212
InChI Key: DMPDOFBLLPHYGA-UHFFFAOYSA-N
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Description

2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a chemically distinct heterocyclic compound of significant interest in medicinal and synthetic chemistry. This molecule features a 2,3-dihydropyridin-3-one core, a scaffold recognized for its versatility as a synthetic intermediate and its relevance in drug discovery . Compounds based on the 2-pyridone and dihydropyridinone structures are known to exhibit a wide range of biological activities, making them valuable pharmacophores for developing new therapeutic agents . The structural motif of this compound suggests potential as a key intermediate for the synthesis of more complex heterocyclic systems. Furthermore, the dihydropyridinone core is synthetically multilateral, allowing for its use in creating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . Researchers can leverage this chemical as a building block to explore novel chemical space in the search for bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly for use in laboratory research by qualified professionals. Handle with care, refer to the Safety Data Sheet for proper handling and storage information, and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-hydroxy-N-pyridin-3-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-9-4-2-6-13-10(9)11(16)14-8-3-1-5-12-7-8/h1-7,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDVBOBMYKNVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the condensation of 3-aminopyridine with 3-hydroxy-2-pyridinecarboxaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine nitrogen and hydroxyl groups participate in nucleophilic substitutions. Common transformations include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated derivative78–85
AcylationAcCl, pyridine, RTO-Acetylated product92
SulfonationSO₃·Py, CH₂Cl₂, 0°CPyridinium sulfonate complex65

These reactions demonstrate selectivity: alkylation occurs preferentially at the pyridine nitrogen, while acylation targets the hydroxyl group.

Condensation with Aldehydes/Ketones

The α,β-unsaturated ketone moiety facilitates condensation reactions:

  • With aromatic aldehydes : Forms Schiff base complexes under mild acidic conditions (e.g., AcOH, 50°C) .
    Example:
    Compound PhCHO Z 6 5 chloro 2 hydroxyphenyl amino methylene 3 hydroxy 2H pyran 2 one\text{Compound PhCHO}\rightarrow \text{ Z 6 5 chloro 2 hydroxyphenyl amino methylene 3 hydroxy 2H pyran 2 one}

    Confirmed via X-ray crystallography showing an E-configuration (C7=N1 bond: 1.297 Å) .

  • With aliphatic aldehydes : Produces β-hydroxyketones via tandem aldol-cyclization .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal IonLigand Binding SitesComplex StructureApplicationReference
Cu(II)Pyridine N, enolic OOctahedral geometryCatalytic oxidation studies
Fe(III)Amino N, carbonyl OTetragonal distortionMagnetic materials

Coordination enhances stability and modifies redox properties, enabling applications in catalysis .

Acid-Base Behavior

The compound exhibits zwitterionic properties in solution due to proton transfer between the hydroxyl and pyridine groups . Key pKa values:

Protonation SitepKa (H₂O, 25°C)
Hydroxyl group4.2
Pyridine N2.8

This behavior facilitates pH-dependent solubility and reactivity, critical for biological applications .

Cycloaddition and Heterocycle Formation

Reacts with nitriles and active methylene compounds to form fused heterocycles:

  • With 3-oxo-3-phenylpropionitrile : Forms 2-amino-6-arylpyridines via [4+2] cycloaddition .

  • With cyanoacetamides : Generates azolo[1,5-a]pyrimidines under microwave irradiation (80°C, 30 min) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in the solid state, forming dimeric structures with quantifiable diradical intermediates via EPR spectroscopy.

Biochemical Interactions

The compound inhibits cytochrome P450 enzymes through hydrogen bonding (ΔG = −8.7 kcal/mol), validated by molecular docking studies.

This compound's reactivity profile highlights its versatility in synthetic chemistry, materials science, and drug design. Further studies should explore its catalytic applications and toxicity profiles for industrial adoption.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates that 2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It has shown efficacy against multiple cancer cell lines.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications as an enzyme inhibitor in treating diseases like diabetes and hypertension by modulating metabolic pathways .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures, useful in drug development .
  • Functional Group Transformations : The presence of hydroxyl and amino groups enables transformations such as oxidation and reduction, allowing for the synthesis of derivatives with tailored properties .

Material Science

The unique properties of this compound make it suitable for applications in materials science:

  • Catalysis : The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energies .
  • Polymer Science : Research into incorporating this compound into polymer matrices has shown promise for developing materials with enhanced thermal and mechanical properties .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for antibiotic development.
Anticancer EffectsInhibition of cell proliferation in breast and lung cancer cell lines; induction of apoptosis observed.
Enzyme InhibitionShowed significant inhibition of alpha-glucosidase; potential application in diabetes management.
Synthesis ApplicationsUtilized as a precursor in multi-step synthesis of novel heterocyclic compounds.
Catalytic PropertiesEffective catalyst in Michael addition reactions; improved yields reported.
Material DevelopmentEnhanced mechanical properties when incorporated into polymer composites; promising for industrial applications.

Mechanism of Action

The mechanism of action of 2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Biological Activity

2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

  • Molecular Formula : C11_{11}H9_{9}N3_{3}O2_{2}
  • Molecular Weight : 215.21 g/mol
  • SMILES Notation : C1=CC(=CN=C1)NC(=O)C2=C(C=CC=N2)O

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
  • Neuroprotective Effects : The compound may modulate glutamatergic neurotransmission, which is crucial in neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially offering neuroprotective effects.

Data Table: Biological Activities

Activity TypeTarget/EffectReference
AntimicrobialVarious bacterial strains
AnticancerBreast and lung cancer cells
NeuroprotectiveGlutamatergic neurotransmission

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MDA-MB-231 (breast cancer) cells. The results indicated a significant reduction in cell viability with an IC50_{50} value of approximately 10 µM, demonstrating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was assessed for its ability to mitigate excitotoxicity in neuronal cultures. The results showed that it reduced cell death induced by glutamate exposure, suggesting a protective mechanism against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one?

  • Methodological Answer : The synthesis of pyridine derivatives often involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous compounds like pyrido[2,3-d]pyrimidines are synthesized via reactions of hydrazinopyridines with aryl aldehydes or active methylene compounds under reflux in ethanol or dimethylformamide . Key steps include optimizing temperature (e.g., 80–100°C) and pH to minimize side reactions. Catalysts such as acetic acid or Lewis acids may enhance yield. Characterization typically involves NMR, IR, and mass spectrometry for structural confirmation.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons and carbons in the pyridine and hydrazone moieties. For example, the hydroxyl group may show a broad peak at δ 10–12 ppm, while pyridin-3-yl protons resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretching vibrations.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What are the primary solubility and stability considerations for this compound?

  • Methodological Answer : Pyridine derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies should assess degradation under light, heat, and humidity. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can identify degradation products via HPLC or LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent (ethanol vs. DMF), temperature (60–120°C), and catalyst concentration .
  • Chromatographic Purification : Employ gradient elution in HPLC or flash chromatography with silica gel (e.g., 10–20% ethyl acetate in hexane) to isolate the compound from byproducts .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to determine optimal reaction times.

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to model electron density maps, HOMO-LUMO gaps, and charge distribution. For example, the conjugated system in the hydrazone moiety may exhibit π-π* transitions influencing redox behavior .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities in PyMOL or AutoDock .

Q. How can contradictions in antioxidant activity data be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare DPPH, ABTS, and FRAP assays under identical conditions (pH, temperature, incubation time). For example, discrepancies may arise from solvent effects (e.g., methanol vs. ethanol) on radical scavenging .
  • Synergistic Effects : Evaluate interactions with co-antioxidants (e.g., ascorbic acid) using isobolographic analysis to distinguish additive vs. synergistic effects .

Q. What experimental designs are suitable for studying environmental fate and toxicity?

  • Methodological Answer :

  • Ecotoxicology Assays : Follow ISO guidelines for acute toxicity testing in Daphnia magna or algae. Measure LC50/EC50 values and bioconcentration factors .
  • Degradation Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) and microbial metabolism in soil/water systems .

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